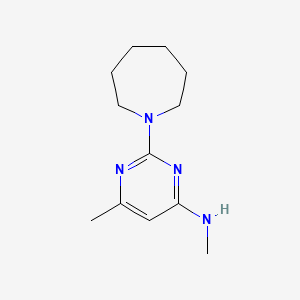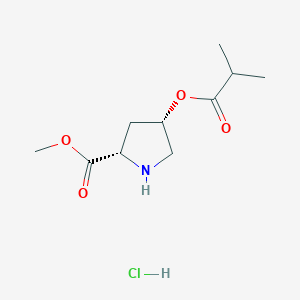
3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine
Overview
Description
“3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine” is a chemical compound . It is also known as “N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride” with a CAS Number of 1315366-62-1 . It has a molecular weight of 271.23 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H22N2O.2ClH/c1-12-11-2-5-13(6-3-11)8-10-4-7-14-9-10;;/h10-12H,2-9H2,1H3;2*1H . This indicates that the molecule contains a piperidine ring with a methyl group at the 3-position and an oxolane ring attached to the nitrogen atom.
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal .
Scientific Research Applications
3MOP has a variety of applications in the scientific and medical fields. It is used as a building block in the synthesis of various compounds, including drugs and other therapeutic agents. It has also been used in the synthesis of small-molecule inhibitors of protein-protein interactions, which can be used to study the structure and function of proteins. Additionally, 3MOP has been used in the synthesis of compounds with antibacterial and antifungal activity, as well as compounds with potential anti-cancer activity.
Mechanism of Action
The mechanism of action of 3MOP is not well understood. However, it is believed that it acts as a proton donor, which can facilitate the formation of hydrogen bonds between molecules. Additionally, 3MOP can act as a Lewis acid, which can promote the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MOP are not well understood. However, it has been shown to have some effect on the activity of certain enzymes, as well as on the expression of certain genes. Additionally, 3MOP has been shown to have some effect on the metabolism of certain compounds, as well as on the transport of certain molecules across cell membranes.
Advantages and Limitations for Lab Experiments
The main advantage of using 3MOP in lab experiments is its versatility. It can be used in the synthesis of a variety of compounds, as well as in the study of protein-protein interactions and the metabolism of certain compounds. Additionally, 3MOP can be used as a tool for drug discovery and development.
The main limitation of using 3MOP in lab experiments is its potential toxicity. It is important to use caution when handling 3MOP, as it can be toxic if inhaled or ingested. Additionally, 3MOP should not be used in experiments involving human subjects, as it has not been tested for safety in humans.
Future Directions
There are a variety of potential future directions for 3MOP. One potential direction is to explore its potential as a therapeutic agent. 3MOP could be used to develop new drugs or to improve existing drugs. Additionally, 3MOP could be used to study the structure and function of proteins, as well as to develop new compounds with antibacterial or antifungal activity. Finally, 3MOP could be used to study the metabolism of certain compounds, as well as to develop new compounds with potential anti-cancer activity.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9-7-13(5-4-11(9)12)8-10-3-2-6-14-10/h9-11H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBOFUPYTPWEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442839.png)
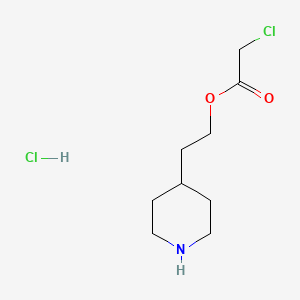
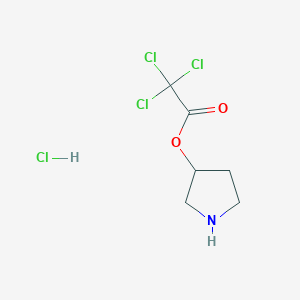
![4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442844.png)
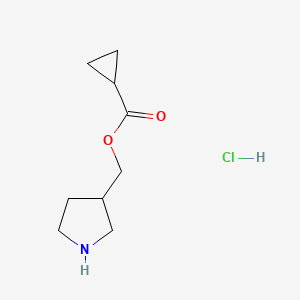


![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)
![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)


![[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442857.png)
